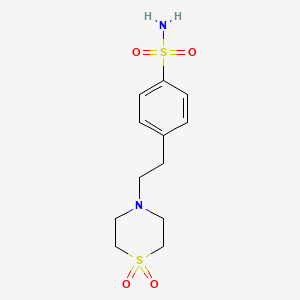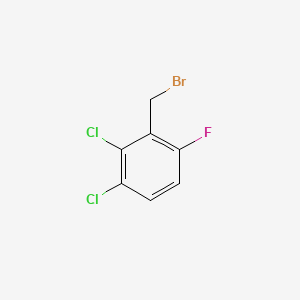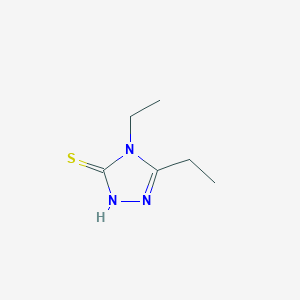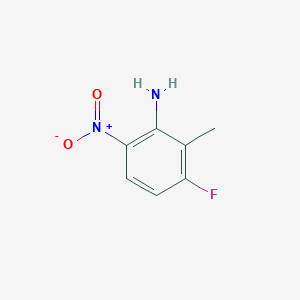
2-(フラン-2-イル)アニリン
概要
説明
2-(Furan-2-yl)aniline is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an aniline group, which is a benzene ring substituted with an amino group
科学的研究の応用
2-(Furan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of 2-(Furan-2-yl)aniline are investigated for their potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: It is used in the production of dyes, pigments, and polymers due to its unique structural properties.
作用機序
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities . For instance, quinoline derivatives, which can be synthesized from furan compounds, have been found to inhibit lysozyme and β-glucuronidase .
Mode of Action
For instance, some furan derivatives have been found to exhibit antibacterial activity by inhibiting the growth of certain bacteria
Biochemical Pathways
For instance, some furan derivatives have been found to inhibit the release of certain enzymes, affecting the biochemical pathways these enzymes are involved in .
Result of Action
Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities
将来の方向性
The future directions for the study and application of 2-(Furan-2-yl)aniline and similar compounds are promising. Furan platform chemicals have attracted interest in terms of green chemistry due to their wide range of potential applications, including the synthesis of pharmaceuticals, dyes, and polymeric materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)aniline typically involves the coupling of a furan derivative with an aniline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan-2-boronic acid with a halogenated aniline in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol and a temperature range of 80-100°C.
Industrial Production Methods: In an industrial setting, the production of 2-(Furan-2-yl)aniline can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.
化学反応の分析
Types of Reactions: 2-(Furan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in nitro-substituted derivatives can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted furan and aniline derivatives, which can be further utilized in the synthesis of more complex molecules.
類似化合物との比較
2-(Furan-2-yl)ethanamine: Similar structure but with an ethylamine group instead of an aniline group.
2-(Furan-2-yl)methanamine: Contains a methanamine group instead of an aniline group.
2-(Furan-2-yl)benzoic acid: Features a carboxylic acid group instead of an amino group.
Uniqueness: 2-(Furan-2-yl)aniline is unique due to the presence of both the furan and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research.
特性
IUPAC Name |
2-(furan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBZXUOVNFIZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405554 | |
| Record name | 2-(furan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55578-79-5 | |
| Record name | 2-(furan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)
![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)
![9-Benzylidene-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione](/img/structure/B1309250.png)
![3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1309251.png)


acetate](/img/structure/B1309271.png)


![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)
![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)


